Methyl 6-bromo-3-hydroxy-2-methylbenzoate
Description
Methyl 6-bromo-3-hydroxy-2-methylbenzoate (CAS: 916846-18-9) is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine at position 6, a hydroxyl group at position 3, and a methyl group at position 2. The compound’s molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.10 g/mol. It has been classified as a discontinued product, likely due to challenges in synthesis, commercial demand, or regulatory constraints .
Such structural features make it relevant in pharmaceutical intermediates or agrochemical research, though its discontinued status limits current applications .
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-bromo-3-hydroxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSCERDOOWLXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Esterification Starting from 3-Hydroxy-2-methylbenzoic Acid
One common approach involves starting with 3-hydroxy-2-methylbenzoic acid, which already contains the hydroxyl and methyl substituents in the desired positions.
Bromination: The aromatic ring is selectively brominated at the 6-position using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). This electrophilic aromatic substitution introduces the bromine atom ortho to the hydroxyl group.
Esterification: The resulting 6-bromo-3-hydroxy-2-methylbenzoic acid is then esterified by refluxing with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). This converts the carboxylic acid group into the methyl ester, yielding Methyl 6-bromo-3-hydroxy-2-methylbenzoate.
This method benefits from direct functionalization and avoids protection/deprotection steps but requires careful control of bromination conditions to prevent polybromination or substitution at undesired positions.
Alternative Route via Protection and Deprotection (Based on Patent US5910605A)
According to patent literature, a more controlled synthesis involves protection of the hydroxyl group as a benzyl ether prior to bromination to avoid side reactions.
Protection: 3-hydroxy-2-methylbenzoic acid is converted to its benzyl ether derivative by reaction with benzyl chloride under basic conditions.
Bromination: The protected intermediate undergoes bromination at the 6-position.
Deprotection: The benzyl protecting group is removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst, regenerating the free hydroxyl group.
Esterification: Finally, esterification with methanol and acid catalyst yields the target methyl ester.
This route offers improved regioselectivity and purity by preventing the hydroxyl group from interfering during bromination.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Br2, FeBr3 catalyst, solvent (e.g., CH2Cl2) | Electrophilic aromatic substitution at 6-position |
| Protection | Benzyl chloride, base (e.g., K2CO3), solvent (e.g., acetone) | Forms benzyl ether to protect hydroxyl group |
| Deprotection | H2, Pd/C catalyst, solvent (e.g., ethanol) | Removes benzyl group via hydrogenolysis |
| Esterification | Methanol, H2SO4 catalyst, reflux | Converts carboxylic acid to methyl ester |
Summary Table of Preparation Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Bromination + Esterification | 3-hydroxy-2-methylbenzoic acid | Bromination → Esterification | Simpler, fewer steps | Risk of side reactions |
| Protection → Bromination → Deprotection → Esterification | 3-hydroxy-2-methylbenzoic acid | Protection → Bromination → Deprotection → Esterification | Improved selectivity and purity | More steps, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of methyl 6-bromo-3-oxo-2-methylbenzoate.
Reduction: Formation of methyl 6-bromo-3-hydroxy-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 6-bromo-3-hydroxy-2-methylbenzoate exhibits significant biological activities that make it a candidate for various applications:
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against several pathogens. For example, studies have demonstrated its effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Various fungal strains
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro tests have shown:
- Induction of apoptosis in breast cancer cells at concentrations as low as 50 µM.
- Reduction in viability of colon cancer cell lines.
The bromine and hydroxyl groups enhance binding affinity to specific molecular targets within cells, modulating enzyme activities or receptor functions critical for cancer cell survival.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study: Anticancer Potential
In another investigation focused on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating activation of cell death processes.
Applications in Medicinal Chemistry
Given its biological activities, this compound has potential applications in medicinal chemistry:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs : Exploration as a lead compound for designing drugs that induce apoptosis in cancer cells.
Applications in Agriculture
The compound may also find applications in agriculture as a potential biopesticide due to its antimicrobial properties. Its ability to inhibit the growth of plant pathogens could be harnessed for crop protection.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Methyl 6-bromo-3-hydroxy-2-methylbenzoate belongs to a family of substituted methyl benzoates. Key structural analogs include:


Key Observations:
- Substituent Effects: Replacing the hydroxyl group in the target compound with fluorine (as in Methyl 6-bromo-3-fluoro-2-methylbenzoate) reduces molecular weight and polarity. The -F group is less reactive in hydrogen bonding compared to -OH, which may alter solubility and biological activity .
- Synthetic Accessibility: The discontinued status of this compound may reflect challenges in stabilizing the hydroxyl group during synthesis, whereas fluorinated analogs (e.g., Methyl 6-bromo-3-fluoro-2-methylbenzoate) are more stable and commercially available .
Physicochemical and Functional Comparisons
- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to its fluorinated analog. For instance, methyl esters with hydroxyl groups (e.g., torulosic acid methyl ester in Austrocedrus chilensis resin) exhibit higher polarity .
- Stability: Esters with hydroxyl groups are prone to hydrolysis under acidic or basic conditions, whereas fluorinated derivatives are more inert. This may explain the discontinued status of the target compound in industrial applications .
- Biological Relevance: Brominated benzoates are often explored as enzyme inhibitors or antimicrobial agents. The hydroxyl group could enhance binding to biological targets (e.g., kinases) compared to non-polar substituents .
Biological Activity
Methyl 6-bromo-3-hydroxy-2-methylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
This compound, with the molecular formula , is an aromatic ester derived from salicylic acid. Its structural features include a bromine atom and hydroxyl group, which contribute to its biological activity. The compound exhibits a melting point between 28°C and 30°C and a boiling point of approximately 234°C to 236°C.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of 3-hydroxy-2-methylbenzoate, including this compound, exhibit significant antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
2. Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
this compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various models. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth or inflammatory processes.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : this compound may influence various signaling pathways associated with inflammation and cell survival .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited a dose-dependent increase in radical scavenging activity. At a concentration of 100 µg/mL, it reduced DPPH (1,1-diphenyl-2-picrylhydrazyl) radical levels by approximately 70%, indicating strong antioxidant potential.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | 0.90 |
| Methyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | 0.90 |
| Methyl 5-bromo-4-methoxybenzoate | C10H11BrO3 | 0.87 |
This table illustrates the structural similarities between this compound and other related compounds, which may also exhibit biological activities due to their similar functional groups .
Q & A
Basic: What are the key steps for synthesizing Methyl 6-bromo-3-hydroxy-2-methylbenzoate, and how can intermediates be validated?
Answer:
- Step 1: Bromination and esterification
Begin with a substituted benzoic acid precursor (e.g., 3-hydroxy-2-methylbenzoic acid). Bromination at the 6-position can be achieved using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃). Subsequent esterification with methanol under acidic conditions (H₂SO₄ or HCl) yields the methyl ester . - Step 2: Intermediate validation
Use thin-layer chromatography (TLC) to monitor reaction progress. Confirm intermediate structures via ¹H/¹³C NMR (e.g., bromine-induced deshielding in aromatic protons) and FT-IR (ester C=O stretch ~1700 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection .
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- Structural confirmation :
- NMR spectroscopy : Key signals include the ester methyl group (~3.9 ppm in ¹H NMR) and aromatic protons influenced by bromine (downfield shifts). ¹³C NMR confirms the ester carbonyl (~168 ppm) and brominated carbons .
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern (characteristic for bromine).
- Purity assessment :
Basic: What safety protocols are essential when handling this compound?
Answer:
- Engineering controls : Use fume hoods to minimize inhalation. Avoid skin contact with nitrile gloves and lab coats.
- Exposure monitoring : Airborne concentrations should be tracked via gas chromatography or OSHA-compliant methods.
- Emergency measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed and laundered separately .
Advanced: How does the methyl group at the 2-position influence regioselectivity in further functionalization?
Answer:
The methyl group acts as an electron-donating substituent, directing electrophilic substitution to the para position relative to itself. For example, in Suzuki coupling , the 6-bromo site is activated for cross-coupling with aryl boronic acids. Steric hindrance from the methyl group may reduce reactivity at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Advanced: What are the stability challenges under acidic/basic conditions, and how can degradation be mitigated?
Answer:
- Acidic conditions : The ester group may hydrolyze to the carboxylic acid. Stabilize by maintaining pH > 4 during reactions.
- Basic conditions : Hydrolysis accelerates; use aprotic solvents (e.g., DMF) and low temperatures.
- Light sensitivity : Brominated aromatics are prone to photodegradation. Store in amber vials at -20°C under inert gas (N₂/Ar) .
Advanced: How can this compound be applied in designing liquid crystalline materials?
Answer:
The methyl and bromine substituents create steric and electronic asymmetry, enabling bent-core molecular geometries. Such structures are critical for ferroelectric liquid crystals . For example, derivatives with fluoro substituents (as in ) exhibit reduced bend angles (~144°) and enhanced polar ordering, suitable for electro-optical devices. Characterize mesophases via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .
Advanced: How to resolve contradictions in reported synthetic yields for brominated benzoate derivatives?
Answer:
- Variable factors :
- Catalyst choice : FeBr₃ vs. AlBr₃ may alter bromination efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DCM) improve bromine solubility.
- Optimization strategies :
- Design a Design of Experiments (DoE) matrix to test variables (temperature, catalyst loading).
- Use in situ monitoring (Raman spectroscopy) to track intermediate formation.
- Compare with analogous reactions (e.g., ’s Finkelstein reaction for functional group interchange) .
Advanced: What methods detect trace impurities from incomplete bromination or esterification?
Answer:
- LC-MS/MS : Identifies low-abundance impurities (e.g., di-brominated byproducts or unreacted starting materials).
- X-ray crystallography : Resolves structural ambiguities in crystalline impurities.
- Quantitative NMR (qNMR) : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities ≥0.1% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
